molecular formula C27H37NO4 B402108 PENTYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

PENTYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B402108
M. Wt: 439.6g/mol
InChI Key: AHEKUNMMNLALIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PENTYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and various substituents

Properties

Molecular Formula

C27H37NO4

Molecular Weight

439.6g/mol

IUPAC Name

pentyl 2,7,7-trimethyl-5-oxo-4-(2-propan-2-yloxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H37NO4/c1-7-8-11-14-31-26(30)23-18(4)28-20-15-27(5,6)16-21(29)25(20)24(23)19-12-9-10-13-22(19)32-17(2)3/h9-10,12-13,17,24,28H,7-8,11,14-16H2,1-6H3

InChI Key

AHEKUNMMNLALIW-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the phenyl group and other substituents. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

PENTYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: The phenyl group and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of modified compounds with different functional groups.

Scientific Research Applications

PENTYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which PENTYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The quinoline core and phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,7,7-trimethyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Pentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

PENTYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE stands out due to its specific substituents and the unique combination of functional groups

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